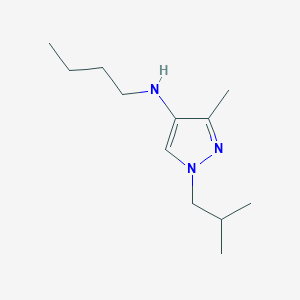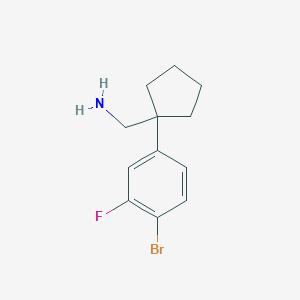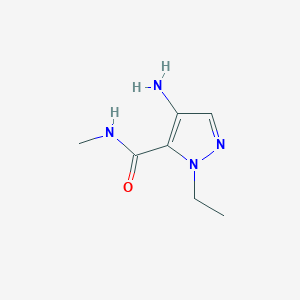![molecular formula C13H21N5 B11739715 [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739715.png)
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-エチル-1H-ピラゾール-4-イル)メチル][(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]アミンは、2つのピラゾール環を持つ複雑な有機化合物です。ピラゾールは、2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、ピラゾール環に結合したエチル基とメチル基を含む独自の構造によって特徴付けられます。
製造方法
合成経路と反応条件
[(1-エチル-1H-ピラゾール-4-イル)メチル][(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]アミンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、制御された条件下でピラゾール誘導体をエチル基とメチル基でアルキル化するものです。反応には、通常、水素化ナトリウム(NaH)または炭酸カリウム(K2CO3)などの塩基をピラゾールを脱プロトン化するのに使用し、その後、ハロアルカンを添加します。
工業生産方法
この化合物の工業生産には、温度や圧力などの反応条件を正確に制御できるように、連続フロー反応器が使用される場合があります。反応速度と収率を高めるために、触媒が使用される場合もあります。精製プロセスには、通常、再結晶またはクロマトグラフィーが含まれ、高純度の目的の生成物を得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with ethyl and methyl groups under controlled conditions. The reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole, followed by the addition of alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. Catalysts may be employed to enhance reaction rates and yields. The purification process often includes recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
反応の種類
[(1-エチル-1H-ピラゾール-4-イル)メチル][(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して酸化でき、対応するピラゾールケトンまたはカルボン酸を生成します。
還元: 還元反応は、パラジウム触媒(Pd/C)の存在下で水素ガス(H2)を使用して、還元されたピラゾール誘導体を生成できます。
置換: 求核置換反応は、メチル基またはエチル基で起こり、ハロゲン化物または他の求核剤が既存の置換基に置き換わります。
一般的な試薬と条件
酸化: KMnO4、CrO3、酸性または塩基性条件。
還元: H2、Pd/C、穏やかな温度。
置換: ハロアルカン、NaHまたはK2CO3などの塩基。
主な生成物
酸化: ピラゾールケトン、カルボン酸。
還元: 還元されたピラゾール誘導体。
置換: さまざまな置換されたピラゾール誘導体。
科学研究への応用
[(1-エチル-1H-ピラゾール-4-イル)メチル][(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]アミンは、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 配位化学におけるリガンドとしての可能性と、生体高分子との相互作用について調査されています。
医学: 抗炎症作用や抗菌作用などの薬理学的特性について調査されています。
工業: ポリマーや触媒などの新しい材料の開発に使用されています。
科学的研究の応用
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用機序
[(1-エチル-1H-ピラゾール-4-イル)メチル][(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]アミンの作用機序には、特定の分子標的との相互作用が関係しています。この化合物は、酵素または受容体に結合して、その活性を変化させる可能性があります。たとえば、活性部位に結合することで、基質のアクセスを妨げ、酵素活性を阻害する場合があります。関与する経路には、シグナル伝達カスケードが含まれ、さまざまな細胞応答につながります。
類似の化合物との比較
類似の化合物
- 1-エチル-3-メチル-1H-ピラゾール
- 1-エチル-4-メチル-1H-ピラゾール
- 1-エチル-5-メチル-1H-ピラゾール
独自性
[(1-エチル-1H-ピラゾール-4-イル)メチル][(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]アミンは、特定のエチル基とメチル基の置換を伴う二重ピラゾール構造によって独特です。この構成は、明確な化学的および物理的特性を与え、標的とした研究アプリケーションに役立ちます。
類似化合物との比較
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole
- 1-ethyl-4-methyl-1H-pyrazole
- 1-ethyl-5-methyl-1H-pyrazole
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with specific ethyl and methyl substitutions. This configuration imparts distinct chemical and physical properties, making it valuable for targeted research applications.
特性
分子式 |
C13H21N5 |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-17-10-12(8-15-17)7-14-9-13-11(3)6-16-18(13)5-2/h6,8,10,14H,4-5,7,9H2,1-3H3 |
InChIキー |
BXLXRKAMQRGMIV-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)CNCC2=C(C=NN2CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11739635.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739637.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11739641.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11739644.png)


![2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739669.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11739675.png)

![3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739685.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11739699.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739701.png)
